![molecular formula C12H12BrNO4S B7418088 2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid](/img/structure/B7418088.png)
2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid is an organic compound that features a bromine atom, a but-2-ynyl group, and a sulfamoyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid typically involves multiple steps:
Alkynylation: The addition of a but-2-ynyl group.
Sulfamoylation: The attachment of a sulfamoyl group.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst. Alkynylation often involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling. Sulfamoylation can be performed using sulfamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in the study of enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the sulfamoyl group can form specific interactions with these targets, leading to inhibition or activation of their function. The but-2-ynyl group may also play a role in binding to hydrophobic pockets within the target molecules.
類似化合物との比較
Similar Compounds
4-Bromo-2-methylbenzoic acid: Similar structure but lacks the but-2-ynyl and sulfamoyl groups.
2-Bromo-4-methylbenzoic acid: Similar structure but lacks the but-2-ynyl and sulfamoyl groups.
Uniqueness
2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid is unique due to the presence of the but-2-ynyl and sulfamoyl groups, which can impart specific chemical and biological properties not found in simpler analogs. These groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and development.
特性
IUPAC Name |
2-bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4S/c1-3-4-7-14(2)19(17,18)9-5-6-10(12(15)16)11(13)8-9/h5-6,8H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPLOZSPGUIDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(C)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
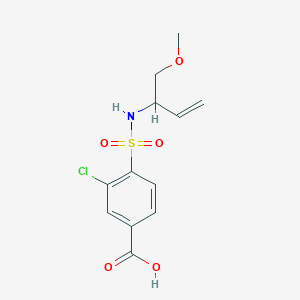
![3-Chloro-5-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]sulfonyl-4-methylbenzoic acid](/img/structure/B7418012.png)
![[(3S)-3-fluoropyrrolidin-1-yl]-pyrazolo[1,5-a]pyrimidin-2-ylmethanone](/img/structure/B7418019.png)
![2-[3-[[(1R,2S)-2-cyclopropylcyclopropyl]sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B7418033.png)
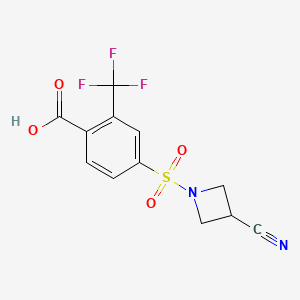
![3-[[2-(Thiophen-2-ylmethyl)pyrazol-3-yl]carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7418057.png)
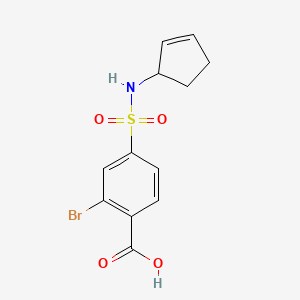
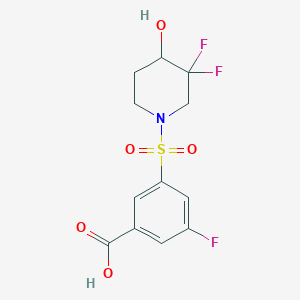
![2-[2-Chloro-4-[2-fluoroethyl(methyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7418072.png)
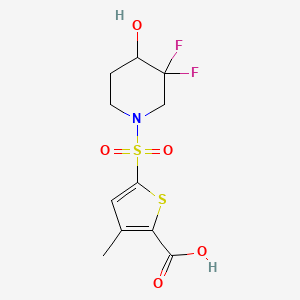
![3-[[3-(Dimethylamino)-2-methylphenyl]carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7418090.png)
![4-[3-Cyclobutyl-3-(methoxymethyl)azetidin-1-yl]sulfonyl-5-methylfuran-2-carboxylic acid](/img/structure/B7418096.png)
![3-[(3,5-Difluoro-4-propan-2-yloxyphenyl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7418102.png)
![4-[2-(4-Fluorophenyl)azetidin-1-yl]sulfonyl-5-methylfuran-2-carboxylic acid](/img/structure/B7418106.png)
